molecular formula C11H16O3 B1594728 Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate CAS No. 6102-15-4

Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate

Cat. No.: B1594728
CAS No.: 6102-15-4
M. Wt: 196.24 g/mol
InChI Key: FMQHLVMBLLFWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C11H16O3. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. This compound is known for its unique structure, which includes a cyclohexene ring with two methyl groups and a keto group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate typically involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Ester derivatives with different functional groups.

Scientific Research Applications

Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to act as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between steric hindrance and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5,8,10H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQHLVMBLLFWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=O)C=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976517
Record name Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6102-15-4
Record name NSC10140
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Reactant of Route 3
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Reactant of Route 5
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Reactant of Route 6
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.